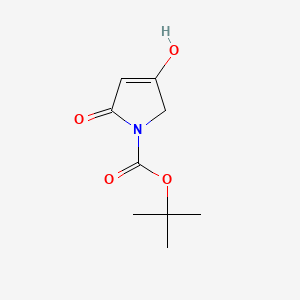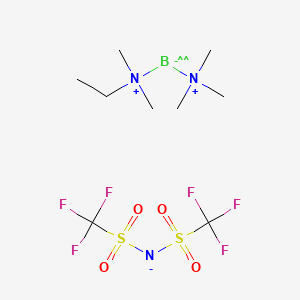
(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide is a complex chemical compound with the molecular formula C9H22BF6N3O4S2 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide involves several stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
(Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has potential applications in studying cellular processes due to its unique properties. In medicine, it may be explored for its potential therapeutic effects. Industrially, it can be used in the production of advanced materials and as a catalyst in certain reactions .
Mechanism of Action
The mechanism of action of (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, (Ethyldimethylammonio)(trimethylammonio)dihydroborate bis(trifluoromethylsulfonyl)amide stands out due to its unique combination of functional groups and properties. Similar compounds include other borate and ammonium-based compounds, but this particular compound’s structure provides distinct advantages in terms of reactivity and stability .
Properties
InChI |
InChI=1S/C7H20BN2.C2F6NO4S2/c1-7-10(5,6)8-9(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H2,1-6H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVMNLJERNKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([N+](C)(C)C)[N+](C)(C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF6N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719879 |
Source


|
| Record name | PUBCHEM_56973037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204485-05-1 |
Source


|
| Record name | PUBCHEM_56973037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


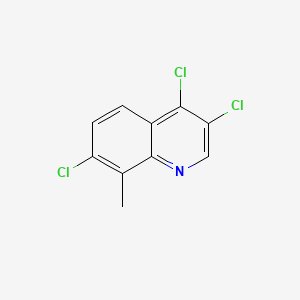

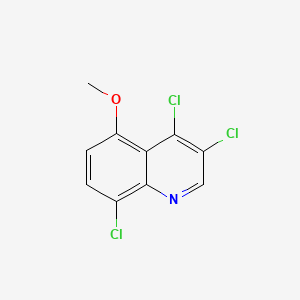
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)


![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/new.no-structure.jpg)
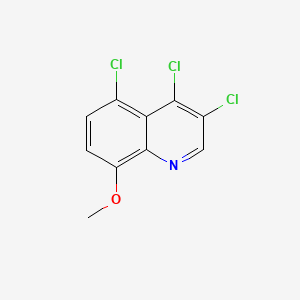

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)
